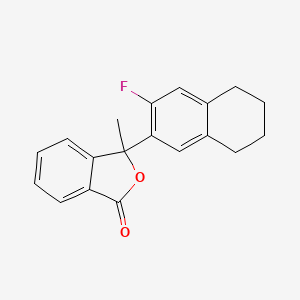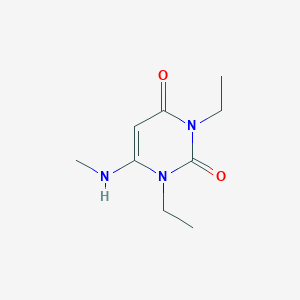![molecular formula C15H16O B14336519 1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one CAS No. 110784-44-6](/img/structure/B14336519.png)
1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of three methyl groups attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents.
Conditions: Carried out under controlled temperatures to prevent over-substitution.
Products: Halogenated or nitrated derivatives of the compound.
Common Reagents and Conditions
The common reagents used in the reactions of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.
科学研究应用
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one has several applications in scientific research, including:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of new pharmaceuticals and agrochemicals.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its role in drug delivery systems and targeted therapies.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
作用机制
The mechanism of action of 1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its methyl groups and carbonyl functionality play a crucial role in determining its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
-
1,3,5-Trimethylbenzene (Mesitylene)
- Similar structure with three methyl groups attached to a benzene ring.
- Lacks the biphenyl structure and carbonyl functionality.
-
Biphenyl
- Consists of two benzene rings connected by a single bond.
- Does not have the methyl groups or carbonyl functionality.
-
Acetophenone
- Contains a benzene ring with a carbonyl group attached.
- Lacks the biphenyl structure and multiple methyl groups.
Uniqueness
1,3,5-Trimethyl[1,1’-biphenyl]-2(1H)-one is unique due to its combination of a biphenyl structure with three methyl groups and a carbonyl functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
110784-44-6 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-6-phenylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H16O/c1-11-9-12(2)14(16)15(3,10-11)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI 键 |
GJQDXVGQSPEPKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(C1=O)(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
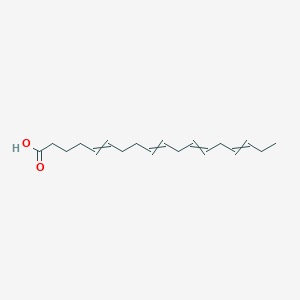
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)

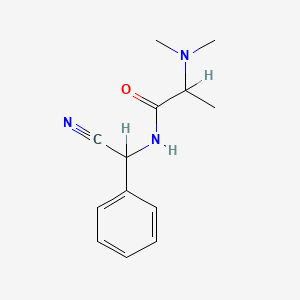
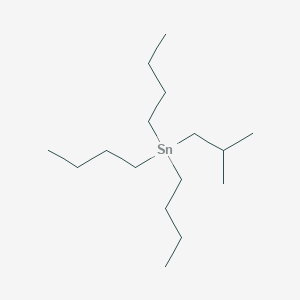
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B14336484.png)

![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
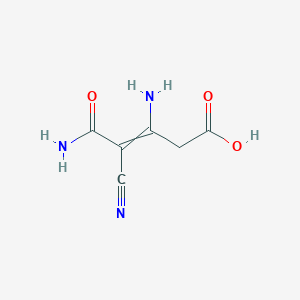
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
